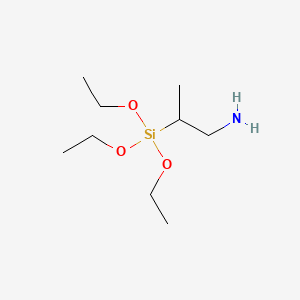![molecular formula C13H18N2O B1623432 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazin CAS No. 55745-69-2](/img/structure/B1623432.png)
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazin
Übersicht
Beschreibung
WAY-658430-A ist eine chemische Verbindung mit der Summenformel C13H18N2O und einem Molekulargewicht von 218,29 g/mol . Es ist bekannt für seine Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich Chemie, Biologie und Medizin.
Wissenschaftliche Forschungsanwendungen
WAY-658430-A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird zum Studium chemischer Eigenschaften, biologischer Wechselwirkungen und potenzieller therapeutischer Wirkungen verwendet. In der Chemie wird es verwendet, um Reaktionsmechanismen zu verstehen und neue synthetische Methoden zu entwickeln. In der Biologie wird es verwendet, um zelluläre Prozesse und molekulare Wechselwirkungen zu untersuchen. In der Medizin wird es auf seine potenziellen therapeutischen Wirkungen und die Entwicklung von Arzneimitteln untersucht .
Wirkmechanismus
Der Wirkmechanismus von WAY-658430-A beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung entfaltet ihre Wirkung, indem sie an Zielproteine oder Enzyme bindet, deren Aktivität moduliert und zelluläre Prozesse beeinflusst. Die genauen molekularen Ziele und Signalwege, die an seinem Wirkmechanismus beteiligt sind, sind noch Gegenstand der Forschung .
Wirkmechanismus
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have shown significant cell growth inhibitory effects in various types of cancer cells .
Mode of Action
Benzofuran derivatives have been found to have dramatic anticancer activities . The compound may interact with its targets, leading to changes that inhibit cell growth.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell growth and proliferation .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells .
Biochemische Analyse
Biochemical Properties
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain neurotransmitter receptors, modulating their function. Additionally, this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine on cells are profound. It influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In neuronal cells, this compound can modulate neurotransmitter release, impacting synaptic transmission. Furthermore, it has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. This compound can inhibit or activate enzymes, leading to changes in metabolic flux. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed, including alterations in behavior and physiological functions. Understanding the dosage threshold is crucial for its safe and effective use in therapeutic settings .
Metabolic Pathways
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. This compound can affect metabolic flux, leading to changes in the concentration of key intermediates and end products. Its role in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles, where it exerts its effects. This localization is crucial for its role in modulating cellular processes and therapeutic potential .
Analyse Chemischer Reaktionen
WAY-658430-A unterliegt verschiedenen Arten chemischer Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
WAY-658430-A kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Einige ähnliche Verbindungen umfassen solche mit ähnlichen molekularen Strukturen oder funktionellen Gruppen. WAY-658430-A zeichnet sich durch seine spezifischen molekularen Wechselwirkungen und potenziellen therapeutischen Wirkungen aus .
Vorbereitungsmethoden
Die Synthese von WAY-658430-A beinhaltet spezifische Syntheserouten und Reaktionsbedingungen. Detaillierte Informationen zu den genauen Syntheserouten und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar . Im Allgemeinen beinhaltet die Herstellung solcher Verbindungen mehrere Schritte, darunter die Auswahl geeigneter Ausgangsmaterialien, Reaktionsbedingungen und Reinigungsprozesse.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVYETFQVXIRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204299 | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-69-2 | |
| Record name | 1-[(2,3-Dihydro-5-benzofuranyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,3-dihydro-5-benzofuryl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]urea](/img/structure/B1623362.png)






